tert-Butyl 6-aminocaproate: A Technical Guide for Researchers and Drug Development Professionals
tert-Butyl 6-aminocaproate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: tert-Butyl 6-aminocaproate, also known as tert-butyl 6-aminohexanoate, is a bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid connected by a flexible six-carbon aliphatic chain, makes it a valuable building block in various applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
tert-Butyl 6-aminocaproate is a colorless to light yellow liquid or semi-solid at room temperature. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This property is crucial for its application in multi-step syntheses.[1] The six-carbon linker provides flexibility and hydrophobicity to molecules into which it is incorporated.[1]
| Property | Value | Reference |
| CAS Number | 5514-98-7 | [2] |
| Molecular Formula | C10H21NO2 | [2] |
| Molecular Weight | 187.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or semi-solid | |
| Boiling Point | 74 °C at 1 Torr | [3] |
| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI | 1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | [2] |
| InChIKey | ARKHCHKVZVMJRX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCN | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for tert-Butyl 6-aminocaproate. Experimental data may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | -CH₂-NH₂ |
| ~2.25 | Triplet | 2H | -CH₂-C(O)O- |
| ~1.65 | Multiplet | 2H | -CH₂-CH₂-C(O)O- |
| ~1.50 | Multiplet | 2H | -CH₂-CH₂-NH₂ |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| Variable | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 170-175 | C=O (Ester) |
| ~80 | -C(CH₃)₃ |
| ~42 | -CH₂-NH₂ |
| ~36 | -CH₂-C(O)O- |
| 25-32 | Other -CH₂- |
| ~28 | -C(CH₃)₃ |
Experimental Protocols
Synthesis of tert-Butyl 6-aminocaproate (General Method)
A common method for the synthesis of tert-Butyl 6-aminocaproate is the direct esterification of 6-aminohexanoic acid with a tert-butyl source, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst.[1]
Materials:
-
6-Aminohexanoic acid
-
tert-Butanol or Isobutylene
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 6-aminohexanoic acid in an anhydrous organic solvent, add the tert-butyl source (e.g., a molar excess of tert-butanol).
-
Carefully add a catalytic amount of a strong acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure tert-Butyl 6-aminocaproate.
Use in PROTAC Synthesis: Amide Coupling and Deprotection
tert-Butyl 6-aminocaproate is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general protocol for its incorporation.
Part 1: Amide Coupling
Materials:
-
tert-Butyl 6-aminocaproate
-
E3 ligase ligand or protein of interest (POI) ligand with a carboxylic acid functionality
-
Coupling agent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the E3 ligase ligand or POI ligand (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Add the amine base (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add tert-Butyl 6-aminocaproate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Part 2: tert-Butyl Ester Deprotection
Materials:
-
tert-Butyl ester-protected intermediate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon complete deprotection, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA. The resulting carboxylic acid can often be used in the next step without further purification.
Signaling Pathways and Experimental Workflows
While tert-Butyl 6-aminocaproate does not directly participate in signaling pathways, it is a critical component in the construction of molecules that modulate these pathways, such as PROTACs.
Caption: Workflow for the synthesis of a PROTAC using tert-Butyl 6-aminocaproate as a linker.
Caption: General synthetic scheme for tert-Butyl 6-aminocaproate via direct esterification.
Safety and Handling
tert-Butyl 6-aminocaproate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
tert-Butyl 6-aminocaproate is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its unique combination of a protected carboxylic acid, a primary amine, and a flexible linker makes it particularly well-suited for the synthesis of complex molecules like PROTACs. This guide provides essential technical information to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of such linkers in the rational design of novel therapeutics is expected to grow.
